1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine
Overview
Description
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C₉H₁₅N₃O₃S It is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a 3,5-dimethylisoxazole moiety
Mechanism of Action
Target of Action
The primary target of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription, cell cycle, and apoptosis .
Mode of Action
The compound interacts with its target, BRD4, by mimicking the ε-N-lysine acetylation (KAc) motif . The 3,5-dimethylisoxazole moiety of the compound establishes a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97 . This interaction inhibits the function of BRD4, leading to changes in gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. BRD4 is known to influence gene transcription, cell cycle regulation, and apoptosis . Therefore, the inhibition of BRD4 can lead to changes in these pathways, potentially leading to the suppression of cell proliferation and induction of cell death .
Result of Action
The result of the action of this compound is the inhibition of BRD4, leading to significant anti-proliferative activity against certain cell lines . For instance, the compound has demonstrated potent inhibitory effects on both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine typically involves the reaction of 3,5-dimethylisoxazole with piperazine in the presence of a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to facilitate the formation of the sulfonyl-piperazine linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
3,5-Dimethylisoxazole: The core structure without the sulfonyl-piperazine substitution.
Sulfonylpiperazines: A class of compounds with varying substituents on the piperazine ring.
Uniqueness
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine is unique due to the combination of the isoxazole and sulfonyl-piperazine moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-4-piperazin-1-ylsulfonyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-7-9(8(2)15-11-7)16(13,14)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKJAOWJMHUHQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427898 | |
Record name | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-52-6 | |
Record name | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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